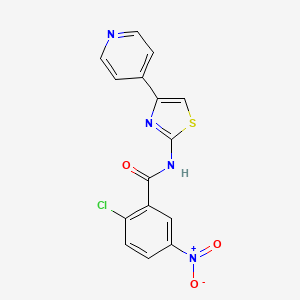

2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

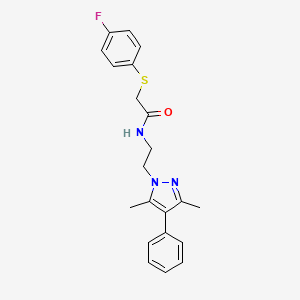

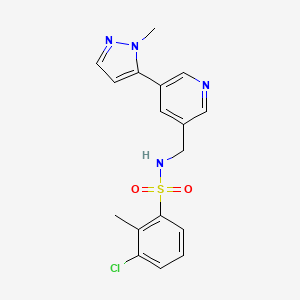

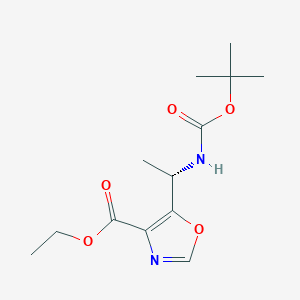

The compound 2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a chemical entity that has been the subject of various synthetic studies. It is characterized by the presence of a chloro and a nitro group on the benzene ring, which is further substituted with a pyridinyl-thiazolyl amide moiety. This structure suggests potential reactivity and utility in the synthesis of heterocyclic compounds, which could be of interest in various fields such as medicinal chemistry and agrochemistry.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a one-pot synthesis of N-substituted indole-2-thiols has been achieved starting from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce a thioketene intermediate. This intermediate can react with N-nucleophiles to form the desired amide products . Another related synthesis involves the formation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which can undergo nucleophilic substitution with pyridine to yield a benzimidazolium chloride derivative . Additionally, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has been reported, which serves as a precursor for novel heterocyclic compounds with potential insecticidal activity .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the X-ray structures of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazolium chloride and its pyridinium chloride derivative have been presented, providing insight into the molecular conformation and the electronic environment of the substituents . These structural analyses are crucial for understanding the reactivity and potential interactions of the compounds in biological systems or in further chemical reactions.

Chemical Reactions Analysis

The reactivity of the chloro and nitro groups in these compounds is a key feature that allows for further functionalization. The chloro group is susceptible to nucleophilic substitution reactions, as demonstrated in the synthesis of benzimidazolium chloride derivatives . The nitro group can be involved in various reactions, including reduction to an amine, which can then be used for further derivatization. The presence of the pyridinyl and thiazolyl groups also opens up possibilities for cyclization reactions and the formation of heterocyclic structures .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide are not detailed in the provided papers, the properties of structurally related compounds have been characterized. Spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra have been employed to confirm the structures of synthesized compounds . These techniques provide valuable information about the functional groups present, their chemical environment, and the purity of the compounds. The insecticidal activity of some derivatives also indicates potential applications in pest control .

Applications De Recherche Scientifique

Directing Group in Organic Synthesis

One application in scientific research is the utilization of related compounds as directing groups in organic synthesis. For instance, the use of 2-(pyridin-2-yl)aniline as a new, removable directing group has been reported to promote C-H amination mediated by cupric acetate. This approach enables the effective amination of β-C(sp2)-H bonds of benzamide derivatives, illustrating the compound's utility in facilitating specific organic transformations with good functional group tolerance (Hong-Yi Zhao et al., 2017).

Molecular Structure and Crystal Engineering

Research on related compounds also extends to their molecular structure and crystal engineering aspects. For example, studies on tizoxanide pyridine monosolvate have provided insights into the dihedral angles between pyridine and benzamide rings, highlighting the importance of intermolecular interactions, such as hydrogen bonds and aromatic π-π interactions, in determining the crystal structure (Huaqin Zheng et al., 2012).

Antitumor Agents

Another significant application is in the development of antitumor agents. Benzothiazole derivatives, designed and synthesized based on structural motifs similar to the specified compound, have shown selective cytotoxicity against tumorigenic cell lines, demonstrating potential as potent antitumor agents (Masao Yoshida et al., 2005).

Antiviral and Immune-Boosting Agents

Moreover, compounds like 2-chloro-4-nitrobenzoic acid have been explored for their antiviral properties and potential to boost the immune response in immune deficiency diseases. The study on molecular salts of such compounds through crystal engineering approaches underscores their versatility and potential in drug development (Madhavi Oruganti et al., 2017).

Cytotoxic Activity Against Cancer Cells

Furthermore, the synthesis and biological evaluation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes have revealed significant cytotoxic activity against various human cancer cell lines, offering a glimpse into the therapeutic applications of such compounds (F. Adhami et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression, and they have been identified as promising therapeutic targets in cancer treatment .

Mode of Action

2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide acts as a dual inhibitor of CDK6 and CDK9 . It exhibits balanced potency against these two targets and shows selectivity over CDK2 . By inhibiting CDK6 and CDK9, the compound interferes with cell cycle progression, leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The inhibition of CDK6 and CDK9 by 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest and apoptosis, thereby exerting anti-tumor effects .

Pharmacokinetics

The compound is described as orally available , suggesting it has good absorption and bioavailability.

Result of Action

The molecular and cellular effects of 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide’s action include the inhibition of cell cycle progression and the induction of apoptosis in cancer cells . These effects contribute to its anti-tumor activity .

Propriétés

IUPAC Name |

2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O3S/c16-12-2-1-10(20(22)23)7-11(12)14(21)19-15-18-13(8-24-15)9-3-5-17-6-4-9/h1-8H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQZRBGEDRPBHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)

![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2525598.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2525599.png)